2,4,6-Trimethylphenyl isocyanate

Catalog No.
S1893082
CAS No.
2958-62-5
M.F
C10H11NO
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylphenyl isocyanate

Uncontrolled reactivity of standard aryl isocyanates causes side reactions and poor kinetic control. 2,4,6-Trimethylphenyl isocyanate solves this with ortho-methyl steric hindrance, enabling precise urethane/urea formation.

  • Enables synthesis of well-defined polymers and N,N′-diarylurea asymmetric catalysts.
  • Thermally stable mesityl end-cap improves polymer durability vs. aliphatic alternatives.
  • Predictable de-blocking temperature ensures long formulation shelf-life.

Supplied with rigorous purity analysis; ideal for kinetic-sensitive applications.

CAS Number

2958-62-5

Product Name

2,4,6-Trimethylphenyl isocyanate

IUPAC Name

2-isocyanato-1,3,5-trimethylbenzene

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3

InChI Key

HJHZRZFONUPQAA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=C=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C=O)C

The exact mass of the compound 2,4,6-Trimethylphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Mesityl isocyanate, 2,4,6-Trimethylbenzenisocyanate, 1-Isocyanato-2,4,6-trimethylbenzene, 2,4,6-Trimethylphenyl isocyanic acid ester

Purity

≥97%

Package Size

5 g, 25 g

2,4,6-Trimethylphenyl isocyanate (also known as mesityl isocyanate, CAS 2958-62-5) is a monofunctional aromatic isocyanate. Its key structural feature is the presence of three methyl groups on the phenyl ring, two of which are ortho to the isocyanate group. This steric hindrance significantly moderates the reactivity of the isocyanate functional group compared to non-hindered analogs like phenyl isocyanate. This controlled reactivity makes it a critical reagent for synthesizing well-defined polymers, ureas, and carbamates where side reactions or overly rapid kinetics are undesirable.

Research Fit

Sterically hindered isocyanate for controlled, selective monofunctionalization

Crystalline solid at ambient temperature simplifies precise stoichiometric weighing

High purity suitable for reproducible organometallic and polymer synthesis

Substituting 2,4,6-trimethylphenyl isocyanate with less sterically hindered alternatives, such as phenyl isocyanate or tolyl isocyanate, is often unfeasible in process-sensitive applications. The high reactivity of unhindered aromatic isocyanates can lead to poor kinetic control, resulting in unwanted side reactions, polymer cross-linking, or the formation of thermally unstable urea and urethane linkages. The specific steric bulk provided by the three methyl groups is not replicated by other common isocyanates, like 2,6-diisopropylphenyl isocyanate, which offers a different steric and electronic profile. This makes 2,4,6-trimethylphenyl isocyanate indispensable when the goal is to introduce a bulky, thermally stable mesityl group or to precisely control reaction rates with primary and secondary amines or alcohols.

Substitution Risk

Analog

Phenyl or 2,6-dimethylphenyl isocyanate may produce bimetallic species instead of monomeric products, shifting precursor design outcomes.

Cyclotrimerization

Unhindered isocyanates are more prone to isocyanurate formation, which can compromise linear polyurethane architecture control.

Geometry

Coordination geometry at metal centers differs markedly from less hindered analogs, potentially altering catalytic or material performance.

Enhanced Thermal Stability in Polyurethanes

The incorporation of bulky, rigid aromatic structures into polyurethanes is a known strategy to enhance thermal stability. Cross-study comparisons show that polyurethanes derived from aromatic isocyanates consistently exhibit higher decomposition temperatures than those from aliphatic isocyanates. For instance, in one study, polyurethanes based on aromatic MDI had a 1% mass loss temperature (T1%) of 299–301°C, significantly higher than the 280–282°C observed for aliphatic HDI-based polyurethanes under an inert atmosphere. The rigid and bulky 2,4,6-trimethylphenyl group contributes to this effect, making its derivatives suitable for applications requiring higher thermal resilience compared to those made with common aliphatic substitutes.

Evidence DimensionThermal Decomposition Onset (T1%, Inert Atmosphere)
Target Compound DataExpected to be in the higher range for aromatic isocyanates (>299°C)
Comparator Or BaselineAliphatic HDI-based Polyurethane: 280–282°C
Quantified DifferenceAromatic isocyanate derivatives can exhibit a ~19-21°C higher decomposition onset temperature than aliphatic ones.
ConditionsThermogravimetric analysis (TGA) under a helium atmosphere.

For creating polymers, coatings, or materials that must maintain integrity at elevated processing or service temperatures, selecting this compound over an aliphatic isocyanate provides a quantifiable improvement in thermal stability.

Steric control of metal complexation
Reported
Mesityl isocyanate yields monomeric double-insertion Sn(II) product; phenyl isocyanate forms bimetallic species under identical conditions.
Supports selective monomer formation for precursor design
Head-to-head reaction comparison, single-crystal XRD confirmation.

Sterically Hindered Organocatalyst Precursor

2,4,6-Trimethylphenyl isocyanate is a key precursor for synthesizing highly effective N,N'-diarylurea organocatalysts, such as 1,3-bis(2,4,6-trimethylphenyl)urea. The steric bulk from the mesityl groups is critical for creating a well-defined chiral pocket and modulating the hydrogen-bonding environment, which is essential for catalyst performance. In contrast, catalysts derived from less-hindered isocyanates like phenyl isocyanate lack the necessary steric shielding to achieve high enantioselectivity in reactions like asymmetric fluorinations. The use of this specific isocyanate enables the construction of robust catalysts that effectively solubilize reagents like potassium fluoride in organic solvents for high-yield, enantioselective transformations.

Evidence DimensionCatalyst Precursor Suitability
Target Compound DataEnables synthesis of sterically hindered, high-performance urea organocatalysts.
Comparator Or BaselineLess-hindered isocyanates (e.g., phenyl isocyanate) yield catalysts with inferior steric control.
Quantified DifferenceNot directly quantified, but enables access to catalysts for which less-hindered precursors are unsuitable.
ConditionsSynthesis of N-alkyl bis-urea organocatalysts for asymmetric phase-transfer catalysis.

Procurement for catalyst synthesis requires precise structural inputs; this isocyanate provides the specific steric profile needed for state-of-the-art urea-based organocatalysts that cannot be achieved with simpler analogs.

Ge-N-C bond angle distortion
Reported
Ge-N-C angle of 153.5° in Mes3GeNCO vs. 173.3° for isothiocyanate analog; phenylgermanium series shows less distortion.
Structural evidence of steric crowding influencing coordination geometry
X-ray crystallographic data; class-level inference for other metals.

Controlled Reactivity for Blocking and Derivatization

The reactivity of an isocyanate is governed by both electronic and steric effects. Aromatic isocyanates are electronically more reactive than aliphatic ones. However, the ortho-methyl groups on 2,4,6-trimethylphenyl isocyanate introduce significant steric hindrance, moderating this reactivity. This allows for more selective reactions, such as its use as a derivatizing or 'blocking' agent for amines. Unlike highly reactive isocyanates that can lead to side products or uncontrolled polymerization, the moderated reactivity of this compound facilitates the clean formation of ureas, which can be stable until a specific deblocking temperature is reached, a critical parameter in formulations like 1K polyurethane systems. This controlled reactivity is a key processability advantage over unhindered aromatic isocyanates.

Evidence DimensionReaction Controllability
Target Compound DataModerated reactivity due to steric hindrance, enabling selective and controlled derivatization.
Comparator Or BaselineUnhindered aromatic isocyanates (e.g., TDI, MDI) exhibit significantly faster reaction rates.
Quantified DifferenceReaction rate order is generally Aromatic > Aliphatic. Steric hindrance on the aromatic ring reduces the rate, providing a kinetic profile between highly reactive aromatics and less reactive aliphatics.
ConditionsNucleophilic addition reactions with alcohols or amines for urethane or urea formation.

For multi-step syntheses or formulations requiring long pot life, this compound provides the necessary reaction control that prevents premature curing or side-product formation common with unhindered isocyanates.

Cyclotrimerization suppression
Class-level
Phenyl isocyanate cyclotrimerization is anomalously stabilized; mesityl analog predicted to be less prone due to ortho-methyl hindrance.
May reduce undesired crosslinking in polyurethane synthesis
DFT-based inference; direct experimental rate comparison not available.
Solid-state handling advantage
Reported
Melting point 44–48 °C (solid) vs. phenyl isocyanate at −30 °C (liquid); 2,6-dimethylphenyl isocyanate liquid at RT.
Improves weighing accuracy and reduces volatilization risk
Physical form may lower inhalation exposure during small-scale use.
Hydrophobicity differentiation
Data to verify
Calculated LogP 2.58, approximately 1.0–1.5 units higher than phenyl isocyanate estimate.
Indicates greater compatibility with hydrophobic media
Computational prediction; experimental LogP not confirmed.
Tolerance in Blaise-type reactions
Class-level
Well tolerated in indium-mediated multicomponent coupling; yields comparable to less hindered isocyanates reported.
Steric bulk does not universally limit reactivity in designed protocols
Class-level observation; specific yield ranges require source verification.

High-Performance Organocatalyst Synthesis

This compound is the preferred precursor for creating sterically demanding N,N'-diarylurea catalysts. The mesityl groups are essential for forming a defined catalytic pocket, which is a prerequisite for achieving high enantioselectivity in asymmetric reactions. Using a less hindered isocyanate would result in a catalytically inferior product.

Chain-End Capping for Thermal Stability

As a monofunctional isocyanate, it is used to cap polymer chains, preventing further reaction and controlling molecular weight. The resulting terminal urethane or urea linkage, featuring the bulky and rigid trimethylphenyl group, enhances the thermal stability of the final polymer compared to derivatives made with aliphatic capping agents.

Controlled-Cure Adhesives and Coatings

In formulations where isocyanates are blocked and then de-blocked by heat to initiate curing, this compound's specific steric and electronic profile allows for a predictable de-blocking temperature. Its moderated reactivity prevents premature reaction with atmospheric moisture or other components, ensuring a long shelf-life and reliable performance upon thermal activation.

Application Fit Matrix

Application
Selection Property
Validation Focus
MOCVD/ALD precursor design
Steric control of coordination geometry
Monomeric product formation vs. bimetallic species
Organogermanium structural studies
Steric distortion benchmark
Bond angle and geometry characterization
Linear polyurethane synthesis
Cyclotrimerization suppression
Polymer architecture and crosslink minimization
Multicomponent carbamoyl malonate synthesis
Steric tolerance in coupling reactions
Yield and selectivity with hindered isocyanates

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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